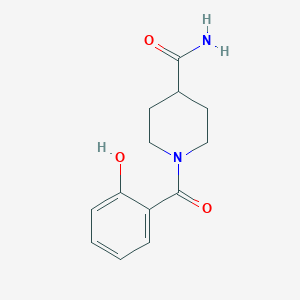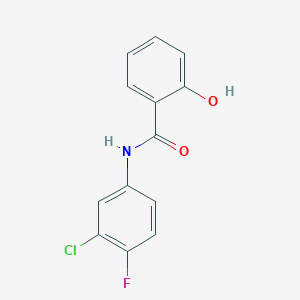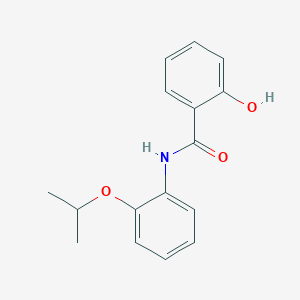![molecular formula C18H14Cl2N2O6 B269711 2-(3-NITROPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B269711.png)
2-(3-NITROPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-NITROPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound that features both nitro and dichloro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-NITROPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE typically involves multi-step organic reactions. One common method starts with the nitration of a phenyl compound to introduce the nitro group. This is followed by the formation of an oxoethyl ester through esterification reactions. The final step involves the coupling of the dichloroanilino group with the oxobutanoate moiety under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-NITROPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted anilino compounds.
Scientific Research Applications
2-(3-NITROPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-(3-NITROPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro and dichloro groups play crucial roles in binding to these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-Nitrophenyl}-2-oxoethyl 3-({2,4-bisnitroanilino}methyl)pyridine
- 2-{3-Nitrophenyl}-2-oxoethyl (3,4-dimethylphenoxy)acetate
- 2-(3-Nitrophenyl)-2-oxoethyl 2-chlorobenzoate
Uniqueness
What sets 2-(3-NITROPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H14Cl2N2O6 |
|---|---|
Molecular Weight |
425.2 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 4-(2,3-dichloroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C18H14Cl2N2O6/c19-13-5-2-6-14(18(13)20)21-16(24)7-8-17(25)28-10-15(23)11-3-1-4-12(9-11)22(26)27/h1-6,9H,7-8,10H2,(H,21,24) |
InChI Key |
QZQNPVGLZUWMEU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)CCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)CCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-{4-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-1-methylethyl)naphthoquinone](/img/structure/B269628.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B269629.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide](/img/structure/B269630.png)
![N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B269631.png)
![METHYL 2-(2-{[3-(2-METHOXYPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B269635.png)



![1-[6-(2-ETHOXYPHENYL)-3-(PENTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B269646.png)
![2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B269655.png)
![6-Amino-3-{[(4-cyano-3,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B269658.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B269659.png)
methanone](/img/structure/B269661.png)
![1-[4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B269664.png)
